molecular formula C12H13N5O3S B2811681 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2811681
M. Wt: 307.33 g/mol
InChI Key: HXWRXGRMOXKZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring structure . These compounds are known for their versatile biological properties, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activity .


Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . The synthesis involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and X-ray crystallography . These studies often focus on features like tautomerism, which is the ability of a compound to exist in multiple structural forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often depend on the nucleophilicity of the amines used . For example, the reaction with aliphatic amines involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds exhibit excellent thermal stability and are insensitive to impact, friction, and electrostatic discharge .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol have been synthesized and evaluated for their antiexudative properties. These derivatives showed promising results, with some compounds exceeding the anti-exudative activity of reference drugs, highlighting their potential in reducing inflammation and edema Chalenko et al., 2019.

  • Antiviral and Virucidal Activity : 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and their structures confirmed. These compounds were evaluated for cytotoxicity and antiviral activities, showing potential in reducing viral replication of tested viruses, suggesting their application in antiviral therapy Wujec et al., 2011.

  • Antimicrobial Activity : Novel triazole derivatives were synthesized and investigated for their antimicrobial activities. Some derivatives exhibited potent activity against various Candida species and pathogenic bacteria, indicating their potential use in antimicrobial treatments Altıntop et al., 2011.

  • Anticancer Properties : The synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and their evaluation against 60 cancer lines revealed that certain compounds showed high selectivity and activity against melanoma and breast cancer cell lines, demonstrating their potential as anticancer agents Ostapiuk et al., 2015.

Future Directions

The future research directions for similar compounds could involve the development of more effective and potent derivatives with improved pharmacological properties . Additionally, the exploration of their multidirectional biological activity could be another area of interest .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c13-11-15-12(17-16-11)21-5-10(18)14-4-7-1-2-8-9(3-7)20-6-19-8/h1-3H,4-6H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRXGRMOXKZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.